A Senior Application Scientist's Technical Guide to 2-(4-Bromo-2-chlorophenyl)acetonitrile
A Senior Application Scientist's Technical Guide to 2-(4-Bromo-2-chlorophenyl)acetonitrile
Abstract: This document provides a comprehensive technical overview of the physical, chemical, and analytical properties of 2-(4-Bromo-2-chlorophenyl)acetonitrile (CAS No: 67197-54-0). As a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds, a thorough understanding of its characteristics is paramount for researchers, process chemists, and quality control analysts. This guide consolidates essential data on its chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it presents detailed, field-proven analytical methodologies for identity confirmation, purity assessment, and thermal analysis, explaining the scientific rationale behind the procedural choices. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practice.
Chemical Identity and Structure
Correctly identifying a chemical intermediate is the foundational step for its effective use in research and development. The compound is a disubstituted phenylacetonitrile, featuring both a bromine and a chlorine atom on the aromatic ring, which significantly influences its reactivity and physical properties.
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IUPAC Name: 2-(4-bromo-2-chlorophenyl)acetonitrile[1]
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Synonyms: (4-Bromo-2-chlorophenyl)acetonitrile
Caption: Molecular structure of 2-(4-Bromo-2-chlorophenyl)acetonitrile.
Physicochemical Properties
The physical properties of a compound dictate its behavior in reactions, purifications, and formulations. The data presented below are consolidated from supplier technical sheets and predictive models. It is crucial to note that properties like boiling point and density are often predicted for such specific isomers and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Weight | 230.49 g/mol | [2][3] |
| Appearance | Solid | [2][4] |
| Purity | ≥98% (Typical) | [2] |
| Melting Point | Data not available; experimentally determined for isomer 2-(3-Bromo-4-chlorophenyl)acetonitrile as 52-56 °C.[5] | N/A |
| Boiling Point | 324.0 ± 27.0 °C (Predicted for isomer) | [5] |
| Density | 1.603 ± 0.06 g/cm³ (Predicted for isomer) | [5] |
| Solubility | No empirical data available.[6][7] Expected to be soluble in polar aprotic solvents like acetonitrile, acetone, and dichloromethane; poorly soluble in water. | N/A |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous confirmation of a molecule's structure. Below are the expected spectral characteristics for 2-(4-Bromo-2-chlorophenyl)acetonitrile, which serve as a benchmark for quality control.
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. A singlet corresponding to the two methylene (-CH₂) protons should appear further upfield (approx. 3.8-4.2 ppm).
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IR Spectroscopy: The infrared spectrum provides key functional group information. A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. Additional bands will be present in the 1400-1600 cm⁻¹ region for the aromatic C=C stretching and in the 700-900 cm⁻¹ region corresponding to C-H bending.
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Mass Spectrometry (MS): The mass spectrum is critical for confirming molecular weight and elemental composition. The molecular ion peak (M⁺) will exhibit a distinctive isotopic cluster pattern due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic M, M+2, M+4, and M+6 pattern, providing definitive evidence of the presence of one bromine and one chlorine atom.
Analytical Methodologies for Characterization
A robust analytical workflow is essential to guarantee the identity, purity, and quality of any chemical intermediate. The following protocols are designed as self-validating systems for the comprehensive characterization of 2-(4-Bromo-2-chlorophenyl)acetonitrile.
Caption: Comprehensive analytical workflow for quality control.
Protocol: Identity Confirmation by GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for identifying and assessing the purity of volatile and semi-volatile compounds. It separates components based on their boiling points and partitioning behavior, while the mass spectrometer provides definitive structural information.[8]
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Instrumentation: Gas Chromatograph with a mass selective detector.
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Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane column (or equivalent).
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Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetone.
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Injection: 1 µL, split mode (e.g., 50:1).
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GC Conditions:
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Inlet Temperature: 250 °C.
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Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
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Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
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-
MS Conditions:
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Ion Source: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Scan Range: 40-400 m/z.
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-
Validation: The primary peak's mass spectrum must match the expected molecular weight and show the characteristic Br/Cl isotopic cluster.
Protocol: Purity Assay by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) is a robust and precise technique for quantifying the main component and profiling non-volatile impurities.[9] A reversed-phase method is chosen due to the moderate polarity of the analyte.
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Instrumentation: HPLC system with a UV detector.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase:
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A: Water
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B: Acetonitrile[10]
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-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 254 nm.
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Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile.
-
Validation: System suitability is confirmed by multiple injections of a standard, ensuring reproducible retention times and peak areas. Purity is calculated based on the area percent of the main peak relative to all detected peaks.
Safety, Handling, and Storage
Due to the presence of halogen and nitrile functional groups, 2-(4-Bromo-2-chlorophenyl)acetonitrile must be handled with appropriate care. Information is synthesized from standard safety data sheets for halogenated phenylacetonitriles.
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Handling:
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Storage:
Applications in Drug Development and Synthesis
Substituted phenylacetonitriles are valuable building blocks in organic synthesis. The cyano group is highly versatile and can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in the construction of heterocyclic rings. These transformations make compounds like 2-(4-Bromo-2-chlorophenyl)acetonitrile important intermediates in the synthesis of:
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Active Pharmaceutical Ingredients (APIs)
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Agrochemicals, such as pesticides[13]
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Specialty dyes and pigments[14]
The specific substitution pattern of this molecule offers synthetic chemists precise control over the electronic and steric properties of the final product.
Conclusion
2-(4-Bromo-2-chlorophenyl)acetonitrile is a specialized chemical intermediate with well-defined properties. This guide provides the foundational knowledge required for its safe handling, accurate characterization, and effective use in a research and development setting. Adherence to the analytical and safety protocols outlined herein will ensure both the integrity of experimental outcomes and the safety of laboratory personnel.
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